molecular formula C14H13F3N4O B2960279 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide CAS No. 1421585-31-0

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide

Cat. No. B2960279
CAS RN: 1421585-31-0
M. Wt: 310.28
InChI Key: CYJSKXAXLVKMMX-UHFFFAOYSA-N
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Description

“N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide” is a chemical compound. It is related to a class of compounds known as pyrimidines . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, one method involved a reaction between 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction was carried out at room temperature for 2-3 hours, after which the solvent was removed, water was added to the residue, and the precipitate was filtered off and recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-Ray diffraction analysis . The spatial configuration of the carbon atoms connected to certain groups plays an important role in the properties of these compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, one compound was reported as a white solid with a melting point of 152-153°C .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Applications

Pyrimidine derivatives, including the compound , have shown potential in the treatment of neurodegenerative diseases. They exhibit neuroprotective and anti-neuroinflammatory properties, which are crucial in managing conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury . These compounds can inhibit endoplasmic reticulum stress and the NF-kB inflammatory pathway, offering a promising approach to neuroprotection.

Antifungal Activity in Agriculture

In the agricultural sector, pyrimidine derivatives containing an amide moiety have been synthesized and tested for their antifungal activities against various plant pathogens . These compounds, including the one you’ve mentioned, can serve as potent fungicides, providing a new avenue for protecting crops from fungal diseases and potentially reducing economic losses in agriculture.

Oncology Research: Antineoplastic Agents

Compounds with a pyrimidine structure have been explored as antineoplastic tyrosine kinase inhibitors . They play a significant role in the treatment of chronic myelogenous leukemia (CML) and other cancers by inhibiting specific enzymes that are essential for cancer cell growth and survival.

Herbicide Development

The pyrimidine core is also integral in the development of new herbicides, such as saflufenacil . These herbicides are used for preplant burndown and preemergence applications in various crops, highlighting the compound’s importance in modern agricultural practices.

Antitumor Effects

Research has indicated that pyrimidine derivatives can inhibit enzymes like dihydrofolate reductase, which are involved in cell proliferation. This inhibition has shown antitumor effects , suggesting that the compound could be developed for therapeutic use in cancer treatment .

Mechanism of Action

Target of Action

Pyrimidine derivatives, which this compound is a part of, are known to have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Mode of Action

It’s known that pyrimidine derivatives can modulate myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .

Biochemical Pathways

Pyrimidine derivatives are known to affect a wide range of biochemical pathways, including those involved in myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .

Pharmacokinetics

It’s known that synthetic approaches applied in preparing selected fda approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored . Special attention has been given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .

Result of Action

Pyrimidine derivatives are known to have a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

The safety and hazards associated with similar compounds have been noted . For example, one compound was classified as Acute Tox. 3 Oral - Skin Sens. 1 .

Future Directions

The future directions for the study of “N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide” and similar compounds could involve further exploration of their biological activities . For instance, the development of novel and promising fungicides is urgently required .

properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c1-9-8-11(14(15,16)17)21-12(20-9)4-7-19-13(22)10-2-5-18-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJSKXAXLVKMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isonicotinamide

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